

The Biological Activity of ATN-161 Trifluoroacetate Salt: A Technical Guide

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Compound of Interest

Compound Name: ATN-161 trifluoroacetate salt

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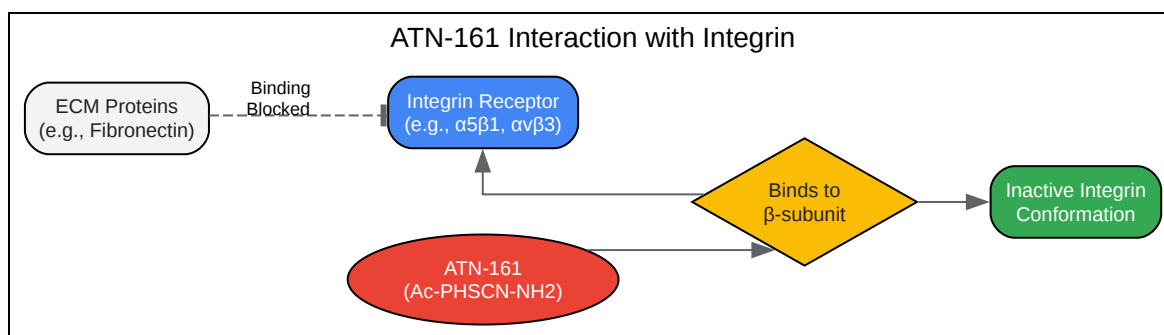
Abstract

ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH₂) derived from the synergy region of fibronectin. As a non-RGD-based integrin antagonist, it primarily targets $\alpha 5 \beta 1$ integrin and also interacts with other integrins like $\alpha v \beta 3$. Its trifluoroacetate salt form is commonly used for research and clinical investigation. ATN-161 functions by binding to the beta subunits of these integrins, leading to the modulation of critical signaling pathways involved in cell adhesion, migration, proliferation, and survival. This mechanism confers upon it significant anti-angiogenic, anti-tumor, and anti-metastatic properties, which have been validated in numerous preclinical models. Furthermore, emerging research highlights its potential as an antiviral agent. This document provides an in-depth overview of the biological activities of ATN-161, detailing its mechanism of action, effects on cellular signaling, and a summary of its efficacy in vitro and in vivo, supported by experimental protocols and quantitative data.

Core Mechanism of Action

ATN-161 is a non-competitive inhibitor that targets integrin function. Unlike many integrin inhibitors that target the canonical Arginine-Glycine-Aspartate (RGD) binding site, ATN-161 binds to the beta subunits of several integrin heterodimers, including $\alpha 5 \beta 1$, $\alpha v \beta 3$, and $\alpha v \beta 5$.^[1] Its design incorporates a cysteine residue in place of an arginine from the original fibronectin PHSRN sequence.^[3] It is hypothesized that the free thiol group on this cysteine residue forms a disulfide bond with the integrin target, blocking the disulfide interchange

necessary for integrin activation and thereby locking it in an inactive state.[4][5] This inhibition of integrin-dependent signaling disrupts crucial interactions between cells and the extracellular matrix, underpinning its therapeutic effects.[2][6]



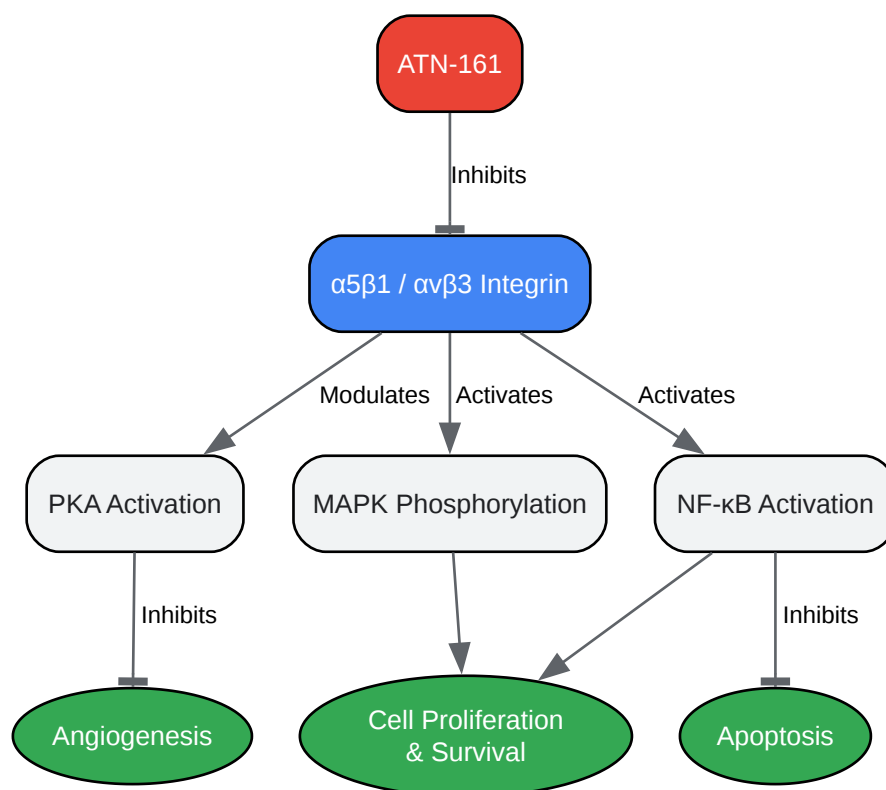
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Caption: Mechanism of ATN-161 binding and integrin inactivation.

Modulation of Signaling Pathways

The binding of ATN-161 to integrins triggers a cascade of intracellular signaling changes. A key consequence is the inhibition of downstream signaling pathways that are critical for angiogenesis and tumor progression.

- **MAPK Pathway:** Treatment with ATN-161 has been shown to significantly inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), a central pathway for cell proliferation and survival.[5][7]
- **PKA Pathway:** The anti-angiogenic activity of ATN-161 appears to be mediated, at least in part, by Protein Kinase A (PKA). Studies have shown that the inhibitory effects of ATN-161 on angiogenesis can be reversed by PKA inhibitors like HA1004 and KT5720.[1]
- **NF-κB Pathway:** In models of ocular neovascularization, ATN-161 was found to inhibit the activation of Nuclear Factor-κB (NF-κB), a key regulator of inflammation and cell survival. This leads to decreased expression of matrix metalloproteinases (MMP-2/9) and promotes apoptosis of neovascular endothelial cells.[8]



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Caption: Key signaling pathways modulated by ATN-161.

Quantitative Summary of Biological Activity

The biological effects of ATN-161 have been quantified across various preclinical models. A notable characteristic is the observation of a U-shaped (or inverted bell-shaped) dose-response curve in several in vivo models, where optimal efficacy is observed within a specific dose range, with diminishing effects at both lower and higher doses.^{[1][4]}

Table 1: In Vitro Efficacy of ATN-161

Assay Type	Cell Line/Model	Key Findings	Reference
Cell Migration	Human Choroidal Endothelial Cells (hCECs)	Dose-dependent inhibition of VEGF-induced migration starting at 100 nM.	[9][10]
Capillary Tube Formation	Human Choroidal Endothelial Cells (hCECs)	Inhibited VEGF-induced capillary tube formation.	[9][11]
Cell Proliferation	Human Choroidal Endothelial Cells (hCECs)	Did not inhibit VEGF-induced proliferation.	[9][10]
Cell Proliferation	Tumor Cells (e.g., MDA-MB-231)	No significant effect on tumor cell proliferation up to 100 μ M.	[5]
MAPK Phosphorylation	MDA-MB-231 Breast Cancer Cells	Significantly inhibited MAPK phosphorylation, maximal effect at 20 μ M.	[5]
Basement Membrane Invasion	DU145 & MLL Prostate Cancer Cells	Inhibited PHSRN-induced invasion.	[4]
Viral Entry	SARS-CoV-2 Model	Inhibits the interaction between the SARS-CoV-2 spike protein and host cell α 5 β 1 integrin.	[12]

Table 2: In Vivo Efficacy of ATN-161 in Oncology Models

Cancer Model	Animal Model	Dosing Regimen	Key Outcomes	Reference
Breast Cancer	MDA-MB-231 Xenograft (mice)	0.05-1 mg/kg i.v., 3x/week	Dose-dependent decrease in tumor volume; blocked skeletal and soft tissue metastases; reduced microvessel density.	[7]
Colorectal Cancer	CT26 Liver Metastases (mice)	100 mg/kg i.p., every 3rd day (+ 5-FU)	Significantly reduced tumor burden and number of liver metastases; decreased microvessels; increased tumor cell apoptosis and improved survival (in combo).	[13]
Prostate Cancer	MLL Primary Tumor (rats)	5 mg/kg, 5 injections over 16 days	Markedly reduced primary tumor growth; 8- to 10-fold lower blood vessel density.	[4]
Lewis Lung Carcinoma	Tumor Growth Model (mice)	1-10 mg/kg, 3x/week	Optimal anti-tumor effect observed in this dose range, demonstrating a	[1]

U-shaped dose-response.

Table 3: In Vivo Efficacy of ATN-161 in Angiogenesis Models

Angiogenesis Model	Animal Model	Dosing Regimen	Key Outcomes	Reference
Matrigel Plug	Mice	1 and 10 µmol/L in Matrigel	Statistically significant, dose-dependent inhibition of FGF-2 and VEGF-induced angiogenesis.	[1]
Choroidal Neovascularization (CNV)	Laser-induced (rats)	Single intravitreal injection	Inhibited CNV leakage and neovascularization to a similar extent as an anti-VEGF antibody; significantly decreased lesion size.	[9][10][11]

Experimental Protocols & Workflows

Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are summaries of key experimental protocols used to evaluate ATN-161.

In Vitro Capillary Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a key step in angiogenesis.

- Protocol:

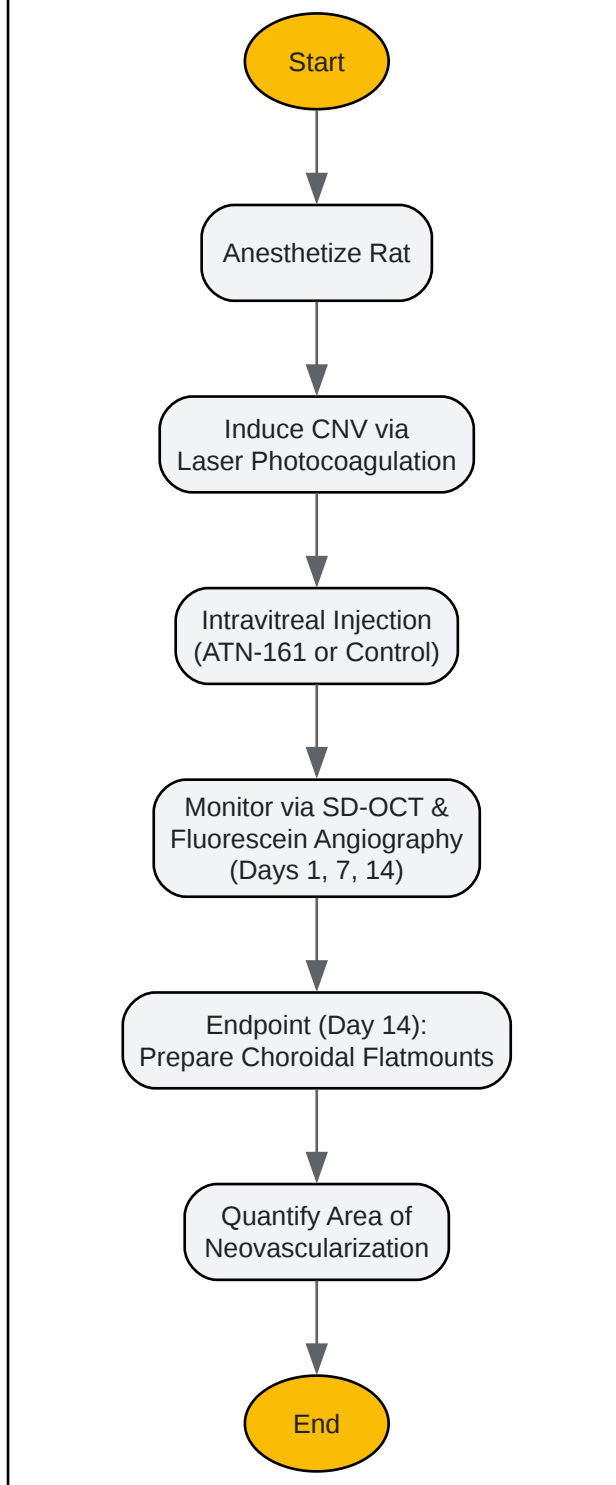
- A synthetic matrix (e.g., Matrigel) is coated onto the wells of a 96-well plate and allowed to polymerize.
- Human Choroidal Endothelial Cells (hCECs) are seeded onto the matrix.[9]
- Cells are treated with a pro-angiogenic stimulus (e.g., VEGF) in the presence of varying concentrations of **ATN-161 trifluoroacetate salt** or a vehicle control.[9][11]
- After a suitable incubation period (typically several hours), the formation of tube-like networks is observed and quantified using microscopy and image analysis software.[9]

In Vivo Choroidal Neovascularization (CNV) Model

This model mimics the pathological angiogenesis seen in diseases like wet age-related macular degeneration (AMD).

- Protocol:
 - Induction: Anesthesia is administered to rats. Laser photocoagulation is used to rupture Bruch's membrane, inducing a neovascular response from the choroid.[9][14]
 - Treatment: Immediately following laser induction, animals receive a single intravitreal injection of ATN-161, a scrambled peptide control, or a positive control like an anti-VEGF antibody.[9][11]
 - Evaluation: The progression of CNV is monitored over time (e.g., days 1, 7, and 14) using imaging techniques like fluorescein angiography and spectral-domain optical coherence tomography (SD-OCT).[9][14]
 - Endpoint Analysis: At the conclusion of the study, eyes are enucleated, and choroidal flatmounts are prepared to measure the total area of neovascularization.[9]

In Vivo CNV Experimental Workflow

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